molecular formula C16H24FN5O2 B5645465 N-[(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-yl]-2-ethoxyacetamide

N-[(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-yl]-2-ethoxyacetamide

Cat. No.: B5645465
M. Wt: 337.39 g/mol
InChI Key: KEGZKKWCSVCZLB-YPMHNXCESA-N
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Description

N-[(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-yl]-2-ethoxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a cyclopropyl group, a fluorinated pyrimidine ring, and an ethoxyacetamide moiety. These structural elements contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-yl]-2-ethoxyacetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using suitable reagents.

    Fluorination of the Pyrimidine Ring: The fluorine atom can be introduced into the pyrimidine ring through a fluorination reaction using fluorinating agents.

    Attachment of the Ethoxyacetamide Moiety: The ethoxyacetamide group can be attached through an amidation reaction involving ethoxyacetic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-yl]-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted analogs of the original compound.

Scientific Research Applications

N-[(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-yl]-2-ethoxyacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for the treatment of specific diseases.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-yl]-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4S)-4-cyclopropyl-1-[4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-yl]-2-ethoxyacetamide
  • N-[(3R,4S)-4-cyclopropyl-1-[5-chloro-4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-yl]-2-ethoxyacetamide

Uniqueness

N-[(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-yl]-2-ethoxyacetamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which can significantly influence its chemical and biological properties. This fluorinated analog may exhibit different reactivity, binding affinity, and biological activity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-yl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN5O2/c1-3-24-9-14(23)20-13-8-22(7-11(13)10-4-5-10)16-19-6-12(17)15(18-2)21-16/h6,10-11,13H,3-5,7-9H2,1-2H3,(H,20,23)(H,18,19,21)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGZKKWCSVCZLB-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CN(CC1C2CC2)C3=NC=C(C(=N3)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC(=O)N[C@H]1CN(C[C@@H]1C2CC2)C3=NC=C(C(=N3)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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